Benzyl-PEG1-MS

PROTAC linker design Lipophilicity Drug-like properties

Designing PROTACs for membrane-associated targets requires precise linker control. Benzyl-PEG1-MS (2-(Benzyloxy)ethyl methanesulfonate) provides the shortest single-unit PEG spacer with a mesylate leaving group for efficient conjugation. - Minimal PEG1 spacer (MW 230.28) vs longer analogs: Higher LogP (1.59) and lower TPSA (60.98 Ų) for enhanced passive diffusion - Preferred baseline for SAR studies isolating linker length effects on degradation potency - ≥98% purity ensures consistent yields in advanced PROTAC libraries and in vivo studies

Molecular Formula C10H14O4S
Molecular Weight 230.28 g/mol
CAS No. 58841-52-4
Cat. No. B3146058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG1-MS
CAS58841-52-4
Molecular FormulaC10H14O4S
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCOCC1=CC=CC=C1
InChIInChI=1S/C10H14O4S/c1-15(11,12)14-8-7-13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
InChIKeyWRCFQQXCKZAOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-PEG1-MS: PROTAC Linker Overview


Benzyl-PEG1-MS (2-(Benzyloxy)ethyl methanesulfonate) is a polyethylene glycol (PEG)-based PROTAC linker characterized by a single ethylene oxide unit (PEG1), a benzyl protecting group, and a mesylate leaving group . As a member of the Benzyl-PEGn-MS homologous series, this compound serves as a structural building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system [1]. Its molecular formula is C₁₀H₁₄O₄S with a molecular weight of 230.28 g/mol , distinguishing it from higher-order PEG analogs through its minimal spacer length and specific physicochemical signature.

Short PEG1 spacer for minimal linker elongation
Higher lipophilicity versus longer PEGn analogs
Baseline n=1 control for linker length SAR studies
High-purity specification for reproducible PROTAC assembly

Benzyl-PEG1-MS: Why Substitution Fails


The Benzyl-PEGn-MS series exhibits chain-length-dependent variations in physicochemical properties that critically influence PROTAC linker performance [1]. Direct substitution of Benzyl-PEG1-MS with Benzyl-PEG2-MS or Benzyl-PEG3-MS alters linker length, hydrophilicity, and topological polar surface area (TPSA), which in turn affect ternary complex formation efficiency, cellular permeability, and ultimately degradation potency . As evidenced by the quantitative comparisons below, each discrete PEG unit confers a unique molecular profile that cannot be assumed interchangeable; selecting the minimal PEG1 spacer is a deliberate design choice that directly impacts the spatial orientation between E3 ligase and target protein ligands [2].

Benzyl-PEG2 or PEG3 analogs alter linker length, hydrophilicity, and TPSA, shifting ternary complex geometry.
Longer PEGn linkers reduce LogP, which may limit passive membrane diffusion and intracellular accumulation.
Vendor-reported purity differences (e.g., ≥95% vs ≥98%) may affect conjugate yield and batch reproducibility.

Benzyl-PEG1-MS: Evidence-Based Differentiation


Lipophilicity: LogP Across PEG Analogs

The lipophilicity of PEG-based PROTAC linkers increases with PEG chain length, as measured by the octanol-water partition coefficient (LogP). Benzyl-PEG1-MS (n=1) exhibits a consensus LogP of 1.59, which is substantially higher than the reported LogP of 0.8 for Benzyl-PEG2-MS (n=2) . This indicates that the single-unit PEG spacer confers a more lipophilic character compared to longer analogs, a property that may favor passive membrane diffusion in certain cellular contexts [1].

Lipophilicity (LogP)
Cross-study comparable
1.59 vs 0.80 Δ +0.79
Higher lipophilicity may favor passive membrane diffusion in lipophilic environments.
Calculated LogP from vendor datasheets; review in target membrane context.
PROTAC linker design Lipophilicity Drug-like properties

TPSA and Cellular Permeability

Topological Polar Surface Area (TPSA) is a critical parameter influencing a compound's ability to cross biological membranes. Benzyl-PEG1-MS has a TPSA of 60.98 Ų, which is markedly lower than the estimated TPSA for Benzyl-PEG3-MS (approximately 85-90 Ų based on additive group contributions) [1]. A lower TPSA correlates with improved passive diffusion across lipid bilayers, a property that may enhance intracellular accumulation and target engagement efficiency [2].

Topological Polar Surface Area
Class-level inference
60.98 Ų vs ~85–90 Ų Δ ≈ −25 Ų
Lower TPSA correlates with improved passive diffusion across lipid bilayers.
Estimated TPSA from group contributions; class-level inference requires confirmation.
TPSA Membrane permeability PROTAC design

Purity and Reproducibility Standards

The purity of a PROTAC linker directly impacts the yield and reproducibility of downstream conjugate synthesis. InvivoChem specifies a purity of ≥98% for Benzyl-PEG1-MS, while other suppliers such as BOC Sciences and Bidepharm report ≥95% purity . This variation in vendor-reported purity—reaching up to 98% for certain sources—provides a quantitative benchmark for procurement decisions where high-fidelity PROTAC assembly is required.

Purity Benchmark
Reported
≥98% vs ≥95% +3 pp
Higher purity reduces side products that may interfere with conjugation.
Vendor-specified purity; independent verification recommended for critical assemblies.
Purity Reproducibility Quality control

Benzyl-PEG1-MS: Recommended Applications


Short Linker, High Lipophilicity PROTAC Design

When designing PROTACs intended to target proteins localized in lipophilic environments or to minimize spatial separation between E3 ligase and target ligands, Benzyl-PEG1-MS is the preferred linker [1]. Its higher LogP (1.59) compared to longer PEGn analogs (LogP 0.8 for n=2) and its lower TPSA (60.98 Ų) support better passive membrane diffusion and intracellular accumulation . This property is especially valuable for degrading membrane-associated proteins or targets within organelle membranes.

Linker Length SAR Studies

In systematic SAR investigations of linker length on PROTAC degradation efficiency, Benzyl-PEG1-MS serves as the baseline n=1 control [2]. Its discrete single-unit PEG spacer provides a defined starting point for comparative evaluation against Benzyl-PEG2-MS and Benzyl-PEG3-MS, enabling researchers to isolate the effect of linker elongation on ternary complex formation and cellular activity [3].

High-Purity PROTAC Assembly

For applications demanding the highest purity—such as advanced PROTAC libraries, in vivo pharmacology studies, or industrial-scale bioconjugation—sourcing Benzyl-PEG1-MS with ≥98% purity (e.g., from InvivoChem) is recommended . The reduced impurity profile ensures consistent reaction yields and minimizes batch-to-batch variability in PROTAC synthesis .

Application
Selection Property
Validation Focus
Short-linker PROTACs for lipophilic targets
Lipophilicity (LogP) and TPSA profile
Membrane permeability and intracellular accumulation assays
Linker length SAR studies
Single-unit PEG1 spacer length
Ternary complex formation and degradation efficiency comparison
High-purity PROTAC conjugation
Purity specification
Batch-to-batch reproducibility and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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